Epelsiban is a drug that acts as a selective antagonist of the oxytocin receptor []. This means it binds to the oxytocin receptor and prevents the natural hormone oxytocin from exerting its effects. Oxytocin is involved in various physiological processes, including social bonding, uterine contractions during childbirth, and milk letdown during breastfeeding [].
Epelsiban is classified as an orally bioavailable drug with a molecular formula of C30H38N4O4. It exhibits high selectivity and potency as an oxytocin receptor antagonist, with a binding affinity (Ki) of 0.13 nM for the human oxytocin receptor. This compound demonstrates over 50,000-fold selectivity against human vasopressin receptors V1A, V1B, and V2, making it significantly more potent than existing peptide oxytocin antagonists like atosiban and retosiban .
The primary chemical reaction involved in the formation of Epelsiban is the cyclization of a linear dipeptide. The synthesis starts with an Ugi reaction that combines several components to create a linear peptide. This linear structure is then hydrogenated to remove protective groups before being cyclized into the phenolic cyclic dipeptide. Hydrolysis followed by peptide coupling leads to the formation of Epelsiban .
Epelsiban's biological activity centers around its role as an oxytocin receptor antagonist. It has been investigated for various therapeutic applications, notably in treating premature ejaculation. Clinical trials have shown that while Epelsiban was well tolerated at doses of 50 mg and 150 mg, it did not produce statistically significant improvements in intravaginal ejaculatory latency times compared to placebo .
The synthesis of Epelsiban involves several key steps:
Epelsiban has been primarily investigated for its potential in treating conditions related to reproductive health, including:
Interaction studies have shown that Epelsiban has a favorable profile concerning cytochrome P450 enzymes, indicating low potential for drug-drug interactions. It does not significantly inhibit any major cytochrome P450 isoforms at concentrations above 100 μM . Furthermore, safety assessments indicate that while some adverse effects like headaches were reported during trials, they were consistent across treatment groups and did not lead to significant discontinuations .
Epelsiban can be compared with several other oxytocin receptor antagonists:
| Compound | Potency (Ki) | Selectivity | Administration Method |
|---|---|---|---|
| Epelsiban | 0.13 nM | >50,000-fold over vasopressin receptors | Oral |
| Atosiban | ~1 nM | Lower than Epelsiban | Intravenous |
| Retosiban | ~0.6 nM | Moderate selectivity | Oral |